molecular formula C24H32N6O3 B589555 Fondenafil-d5 CAS No. 1324230-58-1

Fondenafil-d5

Cat. No. B589555
CAS RN: 1324230-58-1
M. Wt: 457.59
InChI Key: BNQTXDVBJLRWNB-QKLSXCJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of this compound is C24H27D5N6O3 . The molecular weight is 457.58 .

Scientific Research Applications

The scientific research applications of "Fondenafil-d5" are closely related to its role as a phosphodiesterase type 5 (PDE5) inhibitor. These inhibitors, including this compound, are primarily known for their clinical validation in treating erectile dysfunction and pulmonary arterial hypertension. They operate by inhibiting cyclic nucleotide PDE5, which is a pathway for these conditions. The research has extended into exploring PDE5 inhibitors for additional indications requiring different biological and/or pharmacokinetic profiles to address selectivity over other PDEs, slow onset, duration of action, or CNS penetration issues faced by first-generation agents (Bell & Palmer, 2011).

Non-Erectogenic Beneficial Uses

Beyond the well-known applications in treating erectile dysfunction, research has expanded into the non-erectogenic beneficial uses of PDE5 inhibitors. This includes potential effects on psychological states such as anxiety and mood, independent of their proerectile effects. Studies have suggested that PDE5 inhibitors like this compound may have direct effects on reducing anxiety-related behaviors and improving depressive symptoms, indicating a broader therapeutic potential (Hames, Wilson, & Goldmeier, 2009).

Advancements in Phosphodiesterase-5 Inhibitors Research

The quest for optimal PDE5 inhibitors has led to the development of novel agents addressing the limitations of the first generation. These advancements aim to improve selectivity and pharmacokinetic issues, indicating a shift towards better-tolerated and more efficacious alternatives for conditions associated with erectile dysfunction, possibly including this compound. The research signifies a movement towards creating PDE5 inhibitors that could be safe and more effective in modulating PDE5 levels under conditions involving oxidative stress, such as diabetes and aging (Gur, Sikka, & Hellstrom, 2008).

Safety and Hazards

The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] }

CAS RN

1324230-58-1

Molecular Formula

C24H32N6O3

Molecular Weight

457.59

IUPAC Name

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

InChI Key

BNQTXDVBJLRWNB-QKLSXCJMSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

synonyms

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.